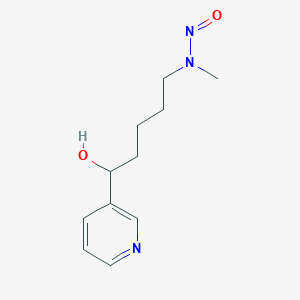

[5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related tobacco-specific nitrosamines, including 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its analogs, has been extensively studied. These processes typically involve catalytic tritium replacement or other specific reactions tailored to introduce the nitrosamine group into the pyridine-containing backbone. The methodologies provide insights into the synthetic routes that could potentially apply to [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol] by analogy (Wiley et al., 1988).

Molecular Structure Analysis

The three-dimensional structure of NNK, a closely related compound, has been determined by X-ray crystallographic techniques, revealing a molecule that is mostly planar except for the methylnitrosamine group. This structural information is pivotal for understanding the reactivity and interaction of such compounds with biological macromolecules (Katz et al., 1999).

Chemical Reactions and Properties

NNK undergoes various metabolic reactions, including α-hydroxylation, which is crucial for its bioactivation and subsequent carcinogenicity. This metabolic pathway is catalyzed by cytochrome P450 enzymes, which could similarly influence the metabolism of [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol]. The presence of the nitrosamine group is key to understanding its chemical reactivity, especially concerning its carcinogenic potential (Jalas et al., 2003).

Physical Properties Analysis

The synthesis and structural elucidation of related compounds provide insights into the physical properties such as solubility, melting points, and stability. These characteristics are influenced by the molecular structure, especially the nitrosamine and pyridyl groups, which can impact the compound's behavior in biological systems and its detection in analytical studies.

Chemical Properties Analysis

The chemical properties of [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol] and related compounds, including reactivity, oxidation states, and interactions with biomolecules, are critical for understanding their role in carcinogenesis. The metabolic transformation of NNK to its metabolites, including the formation of DNA adducts, provides a framework for studying the chemical properties and biological activities of [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol] (Murphy & Coletta, 1993).

Applications De Recherche Scientifique

Metabolism and Inhibition : Studies have shown that NNK's tumorigenesis can be inhibited by blocking the activation of cytochrome P450 1A2, which reduces the formation of NNK-derived metabolites (Smith et al., 1996). Additionally, NNK metabolism involves multiple pathways, including the formation of keto alcohol and other metabolites in human lung and liver microsomes (Smith et al., 1992).

Carcinogenic Properties : NNK is a known carcinogen, particularly in the context of tobacco use. Research has demonstrated its role in inducing lung and exocrine pancreas tumors (Rivenson et al., 1988), and the formation of DNA adducts, which are a hallmark of carcinogen exposure and a potential mechanism of carcinogenesis (Peterson et al., 1991).

Chemopreventive Agents : Certain compounds, like Ipomeanol analogs, have been investigated for their potential to act as chemopreventive agents by inhibiting the metabolism of NNK, suggesting a possible role in preventing lung carcinogenesis (Desai et al., 1995).

Biomarker Analysis : NNK's metabolites, such as NNAL, have been studied as biomarkers for tobacco exposure. Sensitive liquid chromatography-tandem mass spectrometry methods allow for the detection of these metabolites at very low concentrations, which is crucial for assessing exposure to tobacco-specific carcinogens (Jacob et al., 2008).

Synthesis and Labeling for Research : The synthesis of carcinogenic tobacco-specific nitrosamines with tritium labeling has been achieved, providing valuable tools for further research in developing new antitumor drugs and understanding the carcinogenic mechanisms of NNK (Wiley et al., 1988).

Safety And Hazards

Orientations Futures

Research into nitrosamines and similar compounds is ongoing, with a focus on understanding their mechanisms of action and finding ways to mitigate their harmful effects . This could include developing safer synthesis methods, finding ways to prevent their formation, or developing treatments for diseases caused by these compounds.

Propriétés

IUPAC Name |

N-(5-hydroxy-5-pyridin-3-ylpentyl)-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-14(13-16)8-3-2-6-11(15)10-5-4-7-12-9-10/h4-5,7,9,11,15H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWBZHPAMNCSHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCC(C1=CN=CC=C1)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399676 | |

| Record name | [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol | |

CAS RN |

887407-09-2 | |

| Record name | [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

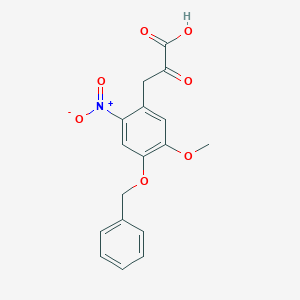

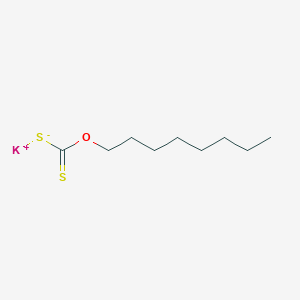

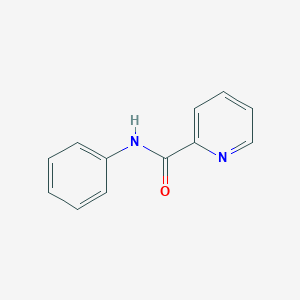

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)